molecular formula C10H9ClO2 B13164878 4-Chloro-2-cyclopropylbenzoic acid

4-Chloro-2-cyclopropylbenzoic acid

Cat. No.: B13164878
M. Wt: 196.63 g/mol
InChI Key: YAVFXKLZAAEZTB-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropylbenzoic acid is an organic compound with the molecular formula C10H9ClO2 It is a derivative of benzoic acid, where a chlorine atom is substituted at the fourth position and a cyclopropyl group at the second position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-cyclopropylbenzoic acid typically involves the chlorination of 2-cyclopropylbenzoic acid. One common method is the electrophilic aromatic substitution reaction, where chlorine gas (Cl2) is used in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce the chlorine atom at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-cyclopropylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The cyclopropyl group can be oxidized to form different functional groups.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of heat.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products:

    Substitution: 4-Substituted-2-cyclopropylbenzoic acids.

    Oxidation: Cyclopropyl ketones or carboxylic acids.

    Reduction: Cyclopropyl alcohols or aldehydes.

Scientific Research Applications

4-Chloro-2-cyclopropylbenzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropylbenzoic acid involves its interaction with specific molecular targets. The chlorine and cyclopropyl groups contribute to its reactivity and binding affinity with enzymes and receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

  • 2-Cyclopropylbenzoic acid
  • 4-Chlorobenzoic acid
  • 2-Chlorobenzoic acid

Comparison: 4-Chloro-2-cyclopropylbenzoic acid is unique due to the presence of both chlorine and cyclopropyl groups, which confer distinct chemical and biological properties. Compared to 2-cyclopropylbenzoic acid, the chlorine atom enhances its reactivity in substitution reactions. Compared to 4-chlorobenzoic acid, the cyclopropyl group introduces additional steric and electronic effects, influencing its overall behavior in chemical and biological systems.

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

4-chloro-2-cyclopropylbenzoic acid

InChI

InChI=1S/C10H9ClO2/c11-7-3-4-8(10(12)13)9(5-7)6-1-2-6/h3-6H,1-2H2,(H,12,13)

InChI Key

YAVFXKLZAAEZTB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CC(=C2)Cl)C(=O)O

Origin of Product

United States

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